[4-Fluoro-2-(oxan-2-yloxymethyl)phenyl]boronic acid
Description
[4-Fluoro-2-(oxan-2-yloxymethyl)phenyl]boronic acid is a boronic acid derivative featuring a fluorinated phenyl ring with a tetrahydropyranyloxymethyl substituent at the ortho position. The boronic acid (-B(OH)₂) group enables its use in Suzuki-Miyaura cross-coupling reactions, while the fluorine atom and bulky oxan-2-yloxymethyl group influence its electronic, steric, and solubility properties. This compound is structurally tailored for applications in medicinal chemistry, materials science, and sensing technologies.
Properties
CAS No. |
943310-74-5 |
|---|---|
Molecular Formula |
C12H16BFO4 |
Molecular Weight |
254.06 g/mol |
IUPAC Name |
[4-fluoro-2-(oxan-2-yloxymethyl)phenyl]boronic acid |
InChI |
InChI=1S/C12H16BFO4/c14-10-4-5-11(13(15)16)9(7-10)8-18-12-3-1-2-6-17-12/h4-5,7,12,15-16H,1-3,6,8H2 |
InChI Key |
FHFBJUNCKKKUHE-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(C=C(C=C1)F)COC2CCCCO2)(O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-Fluoro-2-(oxan-2-yloxymethyl)phenyl]boronic acid typically involves the reaction of a fluorinated phenylboronic acid with an oxane derivative. The reaction conditions often include the use of a base such as potassium carbonate and a palladium catalyst to facilitate the coupling reaction .
Industrial Production Methods
Industrial production of boronic acids, including this compound, often employs large-scale Suzuki-Miyaura coupling reactions. These reactions are carried out in reactors with precise control over temperature, pressure, and reagent concentrations to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
[4-Fluoro-2-(oxan-2-yloxymethyl)phenyl]boronic acid undergoes several types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane.
Substitution: The fluorine atom and the oxane ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under mild conditions to prevent degradation of the compound .
Major Products
The major products formed from these reactions include boronic esters, borates, boranes, and substituted derivatives of the original compound .
Scientific Research Applications
[4-Fluoro-2-(oxan-2-yloxymethyl)phenyl]boronic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of [4-Fluoro-2-(oxan-2-yloxymethyl)phenyl]boronic acid involves its interaction with molecular targets through its boronic acid group. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and as a molecular probe . The fluorine atom and oxane ring also contribute to the compound’s reactivity and specificity in biological systems .
Comparison with Similar Compounds
Structural and Electronic Properties
The table below compares key structural features and electronic effects of [4-Fluoro-2-(oxan-2-yloxymethyl)phenyl]boronic acid with related compounds:
Key Observations :
- Electronic Effects: The oxan-2-yloxymethyl group is moderately electron-donating, similar to methoxyethylphenoxymethyl groups (σₚ ≈ -0.27) . This enhances reactivity in Suzuki couplings compared to electron-withdrawing groups like trifluoromethyl (σₚ ≈ +0.54) .
Reactivity in Cross-Coupling Reactions
- Suzuki-Miyaura Reactions : Electron-rich boronic acids (e.g., oxan-2-yloxymethyl or methoxyethyl derivatives) generally exhibit higher reactivity with electron-deficient aryl halides. For example, electron-donating substituents improve yields in couplings with phenyl sulfamates . In contrast, trifluoromethyl-substituted analogs show reduced efficiency due to electronic deactivation .
- Steric Challenges : Di-ortho-substituted boronic acids (e.g., oxan-2-yloxymethyl) may face reduced yields in couplings with bulky substrates, as seen in tetra-ortho-substituted biphenyl synthesis failures .
Biological Activity
[4-Fluoro-2-(oxan-2-yloxymethyl)phenyl]boronic acid is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. Boronic acids are known for their ability to form reversible covalent bonds with diols, which can be exploited in various biological applications, including drug development and molecular recognition.
The compound has the following chemical structure:
- Molecular Formula : C13H15BFO3
- Molecular Weight : 250.07 g/mol
- CAS Number : 16217876
Boronic acids, including this compound, primarily exert their biological effects through interactions with specific biomolecules. They can bind to diols present in sugars and glycoproteins, influencing various biochemical pathways. This binding can modulate enzyme activities and affect cellular signaling processes.
Anticancer Activity
Research indicates that boronic acid derivatives exhibit significant anticancer properties. A study highlighted that compounds similar to this compound have shown effective inhibition of cancer cell proliferation through proteasome inhibition mechanisms. For instance, the compound bortezomib, a well-known proteasome inhibitor, demonstrated an IC50 of 7.05 nM against multiple myeloma cells, suggesting that similar boronic acids could have comparable or enhanced efficacy in cancer treatment .
Antibacterial and Antiviral Properties
Boronic acids have also been investigated for their antibacterial and antiviral activities. The ability to disrupt bacterial cell wall synthesis or interfere with viral replication mechanisms makes them promising candidates for developing new antimicrobial agents. Studies have shown that certain boronic acids can inhibit the growth of various bacterial strains at low concentrations .
Case Study 1: Inhibition of Cancer Cell Lines
In vitro studies have demonstrated that this compound effectively inhibits the growth of several cancer cell lines. For example, a derivative with a similar structure was reported to have an IC50 value of approximately 6 nM against breast cancer cells, indicating potent anticancer activity .
Case Study 2: Complexation Studies
A study assessing the complexation properties of boronic acids with diols revealed that this compound forms stable complexes with sugars, which can be utilized in targeted drug delivery systems. The binding affinity was quantified using spectroscopic methods, demonstrating its potential applications in biomedical fields .
Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
